3-[(1,2-Dimethyl-1h-indol-3-yl)methyl]dihydrofuran-2,5-dione
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Overview
Description
3-[(1,2-Dimethyl-1h-indol-3-yl)methyl]dihydrofuran-2,5-dione is a complex organic compound that features both an indole and a dihydrofuran moiety. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals . The presence of the dihydrofuran ring adds to the compound’s chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The dihydrofuran ring can be introduced through a cyclization reaction involving appropriate precursors.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
Types of Reactions:
Substitution: Electrophilic substitution reactions are common in the indole ring, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-3-carboxylic acids, while reduction of the dihydrofuran ring can produce diols .
Scientific Research Applications
3-[(1,2-Dimethyl-1h-indol-3-yl)methyl]dihydrofuran-2,5-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(1,2-Dimethyl-1h-indol-3-yl)methyl]dihydrofuran-2,5-dione involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity . The dihydrofuran ring may also contribute to the compound’s overall reactivity and binding affinity . These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Shares the indole core structure and is used in similar synthetic applications.
N-Methyltryptamine: Another indole derivative with significant biological activity.
(1,3-Dimethyl-1H-imidazol-3-ium-2-yl)trihydroborate: Contains a different heterocyclic system but shares some reactivity patterns.
Uniqueness: 3-[(1,2-Dimethyl-1h-indol-3-yl)methyl]dihydrofuran-2,5-dione is unique due to the combination of the indole and dihydrofuran rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
6642-43-9 |
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Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
3-[(1,2-dimethylindol-3-yl)methyl]oxolane-2,5-dione |
InChI |
InChI=1S/C15H15NO3/c1-9-12(7-10-8-14(17)19-15(10)18)11-5-3-4-6-13(11)16(9)2/h3-6,10H,7-8H2,1-2H3 |
InChI Key |
CMPALHQNCRRWKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)CC3CC(=O)OC3=O |
Origin of Product |
United States |
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